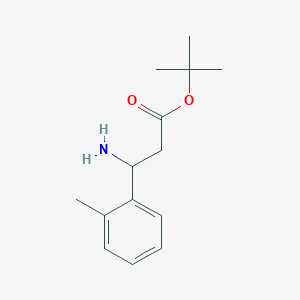

![molecular formula C18H15ClN4O2 B2441139 2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941887-49-6](/img/structure/B2441139.png)

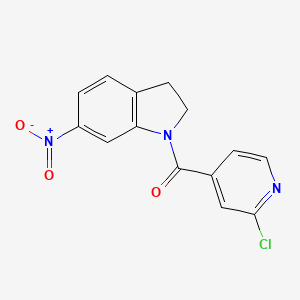

2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are notable for their wide range of applications, including in the development of pharmaceuticals .

Scientific Research Applications

- Synthesis : F2334-0114 can be efficiently synthesized using microwave irradiation. The one-pot reaction involves 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromides in the presence of reusable catalyst DABCO and EtOH solvents .

- Biological Importance : F2334-0114 and related triazolo-thiadiazine derivatives have shown moderate antimicrobial activity against various microbes. These compounds could potentially serve as novel antimicrobial agents .

- Design and Synthesis : Researchers have designed and synthesized 1,3,5-triazine–1,2,4-triazine hybrids. These compounds were evaluated for their cholinesterase inhibitory activities. F2334-0114 derivatives could play a role in neurodegenerative disease research .

- Anticancer and Antitubercular Properties : Triazolo-thiadiazine derivatives, including F2334-0114, have demonstrated anticancer and antitubercular activities. These compounds could be explored further for drug development .

- Anti-Inflammatory and Analgesic Activities : F2334-0114 derivatives may exhibit anti-inflammatory and analgesic properties, making them relevant for pain management and inflammation-related studies .

- Analytical Applications : Triazine derivatives find use as chiral stationary phases in enantiomeric excess determination by NMR spectroscopy and absolute configuration determination by circular dichroism. Additionally, they can serve as optical switches .

- Industrial Uses : Triazolo-thiadiazine derivatives, including F2334-0114, have applications as dyes and lubricants. Their synthetic value extends beyond pharmaceutical research .

- Thiadiazine Derivatives : Marketed drugs like acetazolamide and methazolamide belong to the thiadiazine family. These compounds have proven therapeutic importance .

Antimicrobial Activity

Cholinesterase Inhibition

Biological Applications

Chiral Stationary Phases and Optical Switches

Dye and Lubricant Applications

Biological Active Molecules

properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c19-14-6-4-5-13(11-14)12-23-17(25)16(24)22-10-9-21(18(22)20-23)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPORDKJPJRQGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2441057.png)

![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2441060.png)

![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)

![5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole](/img/structure/B2441072.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2441076.png)